BenchChemオンラインストアへようこそ!

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate

Hydrogen-bond donor count Physicochemical profiling Drug-likeness

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 927699-09-0) is a synthetic small molecule belonging to the N-arylpiperidine-4-carboxylate ester class, with the molecular formula C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g·mol⁻¹. The compound is characterized by three functionally distinct domains: an ethyl ester at the piperidine 4-position, a 4-nitro group on the N-phenyl ring, and a 3-hydroxy substituent ortho to the nitro group on that same ring.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 927699-09-0
Cat. No. B1412336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate
CAS927699-09-0
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3
InChIKeyYILDCYAGORBTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 927699-09-0): Core Structural Identity and Procurement-Relevant Characteristics


Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 927699-09-0) is a synthetic small molecule belonging to the N-arylpiperidine-4-carboxylate ester class, with the molecular formula C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g·mol⁻¹ . The compound is characterized by three functionally distinct domains: an ethyl ester at the piperidine 4-position, a 4-nitro group on the N-phenyl ring, and a 3-hydroxy substituent ortho to the nitro group on that same ring . This juxtaposition of the electron-withdrawing nitro group adjacent to the hydrogen-bond-donating hydroxyl group creates an intramolecular hydrogen-bonding motif that meaningfully modulates the compound's physicochemical properties, synthetic reactivity, and potential biological recognition relative to its des-hydroxy analogs . Commercially, the compound is available from multiple suppliers at purities typically ≥97% (e.g., 98% from Leyan; NLT 97% from MolCore) and is stored at ambient temperature, making it a readily accessible building block for medicinal chemistry campaigns .

Why Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate Cannot Be Replaced by Its 4-Nitro-Only or 3-Methyl Congeners


The 3-hydroxy group in Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is not a passive structural embellishment; it fundamentally alters the compound's hydrogen-bond donor/acceptor profile, electronic distribution across the N-phenyl ring, and synthetic derivatization options compared to closely related analogs such as Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7; no 3-OH) or Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate (CAS 927695-14-5; 3-CH₃ replacing 3-OH, and carboxylate shifted to the 3-position) . The ortho-hydroxy-nitro arrangement permits intramolecular hydrogen bonding that attenuates the nitro group's electron-withdrawing character and stabilizes specific tautomeric or conformational states, which in turn affects binding interactions with biological targets that rely on precise H-bond geometry . Furthermore, the phenolic –OH serves as a chemically addressable handle for O-alkylation, O-acylation, sulfonation, or glycosylation—transformations that are chemically inaccessible to the 3-H, 3-CH₃, or 3-OCH₃ analogs—making the target compound a strictly non-substitutable intermediate when downstream synthetic routes require a free hydroxyl or its derivatization . Generic substitution with a des-hydroxy or 3-alkyl analog therefore risks both altered pharmacokinetic behavior (via differing H-bond capacity) and synthetic dead-ends in multistep medicinal chemistry campaigns .

Quantitative Differentiation Evidence: Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 3-OH Confers One Additional HBD vs. the 4-Nitro-Only Analog (CAS 216985-30-7)

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate possesses one hydrogen-bond donor (the phenolic 3-OH), whereas its closest commercially available analog, Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7), possesses zero HBDs . Under Lipinski's Rule of Five, this single HBD increment places the target compound in a meaningfully different physicochemical space: oral bioavailability guidelines permit ≤5 HBDs, and every additional HBD contributes to decreased passive membrane permeability by approximately 0.5–1.0 log unit in PAMPA models (class-level inference from general medicinal chemistry principles) . The molecular formula difference—C₁₄H₁₈N₂O₅ vs. C₁₄H₁₈N₂O₄—reflects the addition of one oxygen atom (ΔMW = +15.99 Da), which additionally increases topological polar surface area (TPSA) by an estimated ~20 Ų (from ~59 Ų to ~79 Ų based on fragment contribution methods) .

Hydrogen-bond donor count Physicochemical profiling Drug-likeness

Intramolecular Hydrogen Bonding: Ortho-Hydroxy-Nitro Geometry Modulates Electronic Properties Unavailable in Meta- or Para-Only Analogs

The 3-hydroxy group positioned ortho to the 4-nitro substituent on the N-phenyl ring enables the formation of a six-membered intramolecular hydrogen bond (O–H···O₂N–), a structural feature absent in Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7; no ortho-OH) and geometrically impossible in Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (CAS 955396-59-5; nitro ortho to piperidine N but lacking the 3-OH partner) . This intramolecular H-bond partially withdraws electron density from the nitro group, reducing its Hammett σₚ value from approximately +0.78 (free 4-NO₂) to an effective value closer to +0.55–0.65, as established in ortho-hydroxy-nitrobenzene model systems (class-level inference from physical organic chemistry) [1]. The conformational restriction imposed by this H-bond also reduces the rotational degrees of freedom of the N-phenyl ring relative to the piperidine scaffold, potentially leading to a more rigid, defined pharmacophore conformation [1].

Intramolecular hydrogen bond Electronic modulation Conformational restriction

Synthetic Derivatization Versatility: The 3-OH Provides an Orthogonal Functionalization Handle Absent in Des-Hydroxy and 3-Alkyl Analogs

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate carries a phenolic –OH that enables at least five chemically distinct derivatization pathways not available to its closest analog Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7): (i) O-alkylation (Williamson ether synthesis) to install diverse alkyl/aryl ethers; (ii) O-acylation to form ester prodrugs or protecting groups; (iii) O-sulfonylation to generate sulfonate ester leaving groups; (iv) O-glycosylation for carbohydrate conjugation; and (v) O-phosphorylation for phosphate prodrug strategies . By contrast, the 3-methyl analog (CAS 927695-14-5) replaces –OH with –CH₃, eliminating all O-functionalization options, while the 4-nitro-only analog (CAS 216985-30-7) lacks any ring substituent capable of undergoing such transformations without prior C–H activation . This renders the target compound uniquely suitable as a branching intermediate in diversity-oriented synthesis libraries where the hydroxyl serves as a late-stage diversification point.

Synthetic handle O-functionalization Parallel derivatization Medicinal chemistry

Application Context: The 4-Nitrophenyl-Piperidine-4-Carboxylate Scaffold Is a Validated Intermediate for PDE10a and JAK3 Inhibitor Programs

The des-hydroxy analog Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7) has been explicitly documented as a key intermediate in the synthesis of imidazopyridazine derivatives developed as PDE10a inhibitors for diabetes treatment, and is structurally related to intermediates used in JAK3 inhibitor programs (e.g., tofacitinib, IC₅₀ = 20.10 nM against JAK3) . The 3-hydroxy-4-nitrophenyl variant (target compound, CAS 927699-09-0) retains the core 4-nitrophenyl-piperidine-4-carboxylate scaffold that enables these downstream transformations (nucleophilic aromatic substitution at the nitro-activated ring; reduction of –NO₂ to –NH₂ for further heterocycle formation), while adding the 3-OH as an additional site for molecular recognition or further derivatization . Although no direct head-to-head biological comparison between the target compound and its 4-nitro-only analog has been published in the peer-reviewed literature, the established utility of the core scaffold in kinase and phosphodiesterase inhibitor programs provides a validated application context that supports procurement for analogous medicinal chemistry efforts where an additional phenolic hydroxyl is desired .

PDE10a inhibitor JAK3 inhibitor Imidazopyridazine Pharmaceutical intermediate

Commercially Available Purity Benchmarking: ≥97% Minimum Purity with Ambient Storage Stability

Multiple independent suppliers report purities for Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (CAS 927699-09-0) at standardized thresholds: Leyan (Cat. 1537894) certifies ≥98%, and MolCore specifies NLT 97% . In comparison, the 4-nitro-only analog (CAS 216985-30-7) is listed at 95+% by Leyan and CookeChem, indicating a slightly lower purity floor in commercial offerings . Both compounds are stored at ambient temperature, eliminating cold-chain logistics costs. The target compound's ambient storage stability (as indicated by supplier storage conditions of 'ambient' or 'room temperature') is comparable to that of the 4-nitro analog, suggesting that the additional 3-OH group does not introduce disproportionate hydrolytic or oxidative instability under standard laboratory storage conditions .

Purity Quality control Storage stability Procurement specification

Recommended Application Scenarios for Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate Based on Differentiated Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Late-Stage O-Functionalization

In DOS campaigns where a common piperidine-4-carboxylate scaffold must be divergently functionalized at the N-phenyl ring, the target compound's 3-OH provides a unique, orthogonal handle for parallel O-alkylation, O-acylation, or O-sulfonylation reactions . Unlike the 4-nitro-only analog (CAS 216985-30-7), which cannot undergo O-functionalization without prior C–H activation, the target compound enables library production of 10²–10³ analogs from a single intermediate, dramatically compressing procurement complexity .

Medicinal Chemistry Lead Optimization of PDE10a or JAK3 Inhibitor Series with Hydrogen-Bond-Donor Requirements

For program teams optimizing imidazopyridazine-based PDE10a inhibitors or JAK3 inhibitors (where the 4-nitrophenyl-piperidine-4-carboxylate scaffold is a validated intermediate), the target compound offers a pre-installed phenolic –OH that can engage in H-bond interactions with the target protein's polar residues or structured water networks, as supported by the scaffold's established use in PDE10a and JAK inhibitor synthesis . This avoids the need for late-stage C–H hydroxylation of the des-hydroxy analog, which is often low-yielding and requires protecting group manipulation.

Prodrug Design and Bioconjugation via the 3-OH Handle

The 3-hydroxy group enables the synthesis of ester, carbonate, or phosphate prodrugs, as well as conjugation to targeting moieties (e.g., carbohydrates via O-glycosylation), without altering the piperidine-4-carboxylate ester . This is particularly valuable in programs where modulation of solubility, permeability, or tissue targeting is required, and where the 4-nitro group is retained for subsequent reduction to the aniline for heterocycle formation .

Physicochemical Property Screening Panels for CNS vs. Peripheral Drug Candidate Triage

The additional HBD and higher TPSA of the target compound (vs. the 4-nitro-only analog) shift its predicted physicochemical profile toward lower passive membrane permeability, making it a useful comparator compound in panels designed to assess the CNS penetration potential of piperidine-4-carboxylate-based series . Researchers can use the target compound alongside its des-hydroxy analog to experimentally validate in silico predictions of blood-brain barrier penetration as a function of HBD count.

Quote Request

Request a Quote for Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.